molecular formula C23H29N3O3S2 B2836679 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 683261-45-2

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No. B2836679
CAS RN: 683261-45-2
M. Wt: 459.62
InChI Key: TVZOJCWGDWMMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a role in gene expression and cell signaling. It also activates the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and improvement of cognitive function. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide. These include:
1. Further studies on its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Studies on its safety and efficacy in humans.
3. Development of new derivatives with improved pharmacological properties.
4. Studies on its mechanism of action and interactions with other drugs.
5. Investigation of its potential use as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a chemical compound that has been synthesized for various scientific research applications. It has potential therapeutic effects in the treatment of certain diseases and has been found to inhibit specific enzymes and signaling pathways in the body. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves the reaction between 2-methyl-1,3-benzothiazol-5-amine and 4-(dibutylsulfamoyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-4-6-14-26(15-7-5-2)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(16-19)24-17(3)30-22/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOJCWGDWMMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

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